molecular formula C26H24N4O3 B2934351 1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251627-17-4

1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2934351
CAS No.: 1251627-17-4
M. Wt: 440.503
InChI Key: SJKWSVDZFZGQGX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including an amide, a naphthyridine ring, and a dimethylphenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but without specific data, it’s difficult to provide a detailed analysis. Typically, structural analysis would involve techniques like X-ray crystallography or NMR spectroscopy .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Without specific data, it’s difficult to predict these properties .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Naphthyridine carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. For example, Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, showing potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds exhibiting IC50 values less than 10 nM (Deady et al., 2003). This highlights the potential of naphthyridine derivatives as anticancer agents.

Antibacterial Activity

The antibacterial properties of naphthyridine compounds have also been explored. Egawa et al. (1984) reported the synthesis and antibacterial activity of naphthyridine-3-carboxylic acid derivatives, finding several compounds more active than enoxacin and worthy of further biological study (Egawa et al., 1984). These findings suggest the utility of naphthyridine derivatives as antibacterial agents.

Antimicrobial Properties

Chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides with peptide linkages have been synthesized and tested for antimicrobial properties (Khalifa et al., 2016). These compounds showcase the versatility of naphthyridine carboxamides in developing antimicrobial agents.

Radio Sensitization and Bioreductively Activated Cytotoxins

Compounds with nitrothiophene carboxamide structures have been evaluated for their potential as radiosensitizers and selective cytotoxins, indicating the broader therapeutic applications of naphthyridine-related compounds (Threadgill et al., 1991).

Mechanism of Action

The mechanism of action of a compound typically refers to its biological activity. Without specific information, it’s difficult to predict the biological activity of this compound .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. Without specific data, it’s difficult to predict the safety and hazards of this compound .

Properties

IUPAC Name

1-[2-(3,4-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-16-9-11-20(13-17(16)2)28-23(31)15-30-14-22(26(33)29-19-7-5-4-6-8-19)24(32)21-12-10-18(3)27-25(21)30/h4-14H,15H2,1-3H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWSVDZFZGQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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